molecular formula C14H23N B13287253 Pentyl(1-phenylpropyl)amine

Pentyl(1-phenylpropyl)amine

Cat. No.: B13287253
M. Wt: 205.34 g/mol
InChI Key: UAUFAUKCNJYKHU-UHFFFAOYSA-N
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Description

Pentyl(1-phenylpropyl)amine is an organic compound belonging to the class of phenylpropylamines It consists of a phenyl group attached to a propylamine moiety, which is further substituted with a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl(1-phenylpropyl)amine can be achieved through several methods. One common approach involves the alkylation of 1-phenylpropylamine with a pentyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Another method involves the reductive amination of 1-phenylpropanone with pentylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Pentyl(1-phenylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted phenylpropylamines

Scientific Research Applications

Pentyl(1-phenylpropyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentyl(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropylamine: A closely related compound with similar structural features but lacking the pentyl group.

    3-Phenylpropylamine: Another related compound with a different substitution pattern on the propylamine moiety.

Uniqueness

Pentyl(1-phenylpropyl)amine is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-(1-phenylpropyl)pentan-1-amine

InChI

InChI=1S/C14H23N/c1-3-5-9-12-15-14(4-2)13-10-7-6-8-11-13/h6-8,10-11,14-15H,3-5,9,12H2,1-2H3

InChI Key

UAUFAUKCNJYKHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(CC)C1=CC=CC=C1

Origin of Product

United States

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